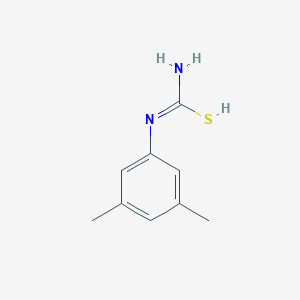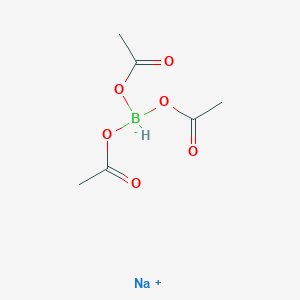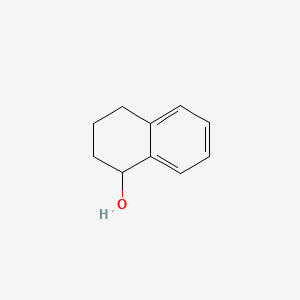
(4-Methoxyphenyl)(diphenyl)phosphine
概要
説明
(4-Methoxyphenyl)(diphenyl)phosphine is an organophosphorus compound with the molecular formula C19H17OP. It is a tertiary phosphine, characterized by the presence of a phosphorus atom bonded to three phenyl groups, one of which is substituted with a methoxy group at the para position. This compound is of significant interest in organic synthesis and catalysis due to its unique structural and electronic properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methoxyphenyl)(diphenyl)phosphine typically involves the reaction of chlorodiphenylphosphine with 4-methoxyphenylmagnesium bromide (a Grignard reagent). The reaction proceeds as follows:
ClP(C6H5)2+CH3OC6H4MgBr→CH3OC6H4P(C6H5)2+MgBrCl
This reaction is typically carried out in an anhydrous ether solvent under an inert atmosphere to prevent the hydrolysis of the Grignard reagent .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: (4-Methoxyphenyl)(diphenyl)phosphine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Substitution: The methoxy group can participate in electrophilic aromatic substitution reactions.
Coordination: It acts as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Substitution: Electrophiles such as halogens and sulfonyl chlorides are used under acidic or basic conditions.
Coordination: Transition metal salts like palladium chloride and platinum chloride are used in the presence of solvents like dichloromethane.
Major Products:
Oxidation: this compound oxide.
Substitution: Various substituted phosphines depending on the electrophile used.
Coordination: Metal-phosphine complexes.
科学的研究の応用
(4-Methoxyphenyl)(diphenyl)phosphine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in homogeneous catalysis, particularly in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.
Biology: It is explored for its potential in bioinorganic chemistry, particularly in the study of enzyme models.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with metals.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of (4-Methoxyphenyl)(diphenyl)phosphine primarily involves its role as a ligand. It coordinates with metal centers through the lone pair of electrons on the phosphorus atom, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions by stabilizing transition states and intermediates .
類似化合物との比較
Triphenylphosphine: Lacks the methoxy group, making it less electron-donating.
(4-Methoxyphenyl)phosphine: Contains only one phenyl group, leading to different steric and electronic properties.
(4-Methoxyphenyl)(methyl)phosphine: Substitution of one phenyl group with a methyl group alters its reactivity and coordination behavior.
Uniqueness: (4-Methoxyphenyl)(diphenyl)phosphine is unique due to the presence of the methoxy group, which increases its electron-donating ability and influences its reactivity and coordination properties. This makes it particularly useful in catalytic applications where electron-rich ligands are required .
特性
IUPAC Name |
(4-methoxyphenyl)-diphenylphosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17OP/c1-20-16-12-14-19(15-13-16)21(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZSZCWRMSVQPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17OP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7766790.png)





